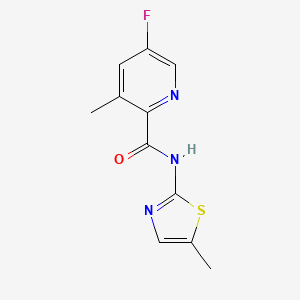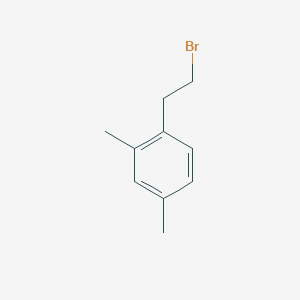
1-(2-Bromoethyl)-2,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethyl)-2,4-dimethylbenzene is an organic compound belonging to the aryl bromide family. Its molecular structure consists of a benzene ring substituted with a bromine atom on an ethyl chain, along with two methyl groups at the 2 and 4 positions. This unique arrangement bestows upon it a variety of chemical properties, facilitating its involvement in a broad spectrum of organic reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-2,4-dimethylbenzene can be synthesized through the bromination of 2,4-dimethylstyrene. The reaction typically involves the use of bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom is introduced to the ethyl chain of the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the anti-Markovnikov addition of hydrogen bromide to 2,4-dimethylstyrene. This method utilizes specific reagents and catalysts like azobisisobutyronitrile in n-heptane solvent, optimizing reaction conditions to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromoethyl)-2,4-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The ethyl chain can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: 1-(2-Hydroxyethyl)-2,4-dimethylbenzene.
Oxidation: 1-(2-Carboxyethyl)-2,4-dimethylbenzene.
Reduction: 1-Ethyl-2,4-dimethylbenzene.
Applications De Recherche Scientifique
1-(2-Bromoethyl)-2,4-dimethylbenzene has versatile applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-(2-Bromoethyl)-2,4-dimethylbenzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atom on the ethyl chain acts as a leaving group, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
1-(2-Bromoethyl)-2,4-dimethylbenzene can be compared with other similar compounds, such as:
(2-Bromoethyl)benzene: Lacks the methyl groups at the 2 and 4 positions, resulting in different reactivity and applications.
1-(2-Bromoethyl)naphthalene: Contains a naphthalene ring instead of a benzene ring, leading to distinct chemical properties and uses.
2-Bromoethanol: Contains a hydroxyl group instead of a benzene ring, making it more reactive in certain types of reactions.
The presence of the methyl groups in this compound enhances its stability and reactivity, making it a valuable compound in various chemical and industrial applications.
Propriétés
IUPAC Name |
1-(2-bromoethyl)-2,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-8-3-4-10(5-6-11)9(2)7-8/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHQCKKCEUTNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCBr)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69919-99-9 |
Source


|
| Record name | 1-(2-bromoethyl)-2,4-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide](/img/structure/B2521933.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B2521934.png)

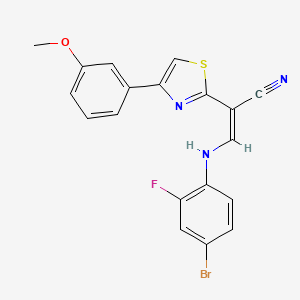
![7-(4-benzylpiperazine-1-carbonyl)-5-isopropyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2521939.png)
![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2521940.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2521941.png)
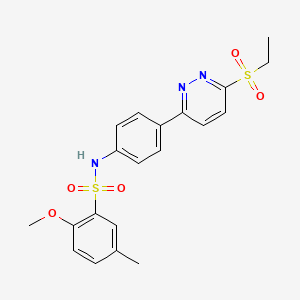
![2-Bromo-4h,5h,6h,7h,8h-thieno[3,2-c]azepin-4-one](/img/structure/B2521947.png)
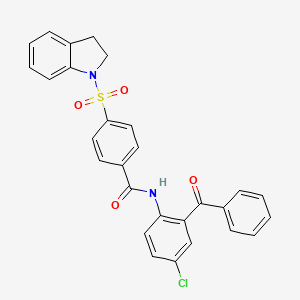
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2521951.png)
